5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16522503
InChI: InChI=1S/C11H16N2O2.2ClH/c1-14-10-2-3-11(13-8-10)15-9-4-6-12-7-5-9;;/h2-3,8-9,12H,4-7H2,1H3;2*1H
SMILES:
Molecular Formula: C11H18Cl2N2O2
Molecular Weight: 281.18 g/mol

5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride

CAS No.:

Cat. No.: VC16522503

Molecular Formula: C11H18Cl2N2O2

Molecular Weight: 281.18 g/mol

* For research use only. Not for human or veterinary use.

5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride -

Specification

Molecular Formula C11H18Cl2N2O2
Molecular Weight 281.18 g/mol
IUPAC Name 5-methoxy-2-piperidin-4-yloxypyridine;dihydrochloride
Standard InChI InChI=1S/C11H16N2O2.2ClH/c1-14-10-2-3-11(13-8-10)15-9-4-6-12-7-5-9;;/h2-3,8-9,12H,4-7H2,1H3;2*1H
Standard InChI Key YRXOQBFRUBIFGA-UHFFFAOYSA-N
Canonical SMILES COC1=CN=C(C=C1)OC2CCNCC2.Cl.Cl

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The core structure of 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride comprises a pyridine ring substituted with a methoxy group (-OCH₃) at position 5 and a piperidin-4-yloxy moiety (-O-C₅H₉N) at position 2. The dihydrochloride salt enhances solubility in aqueous media, a critical feature for bioavailability in pharmacological applications.

Molecular Formula: C₁₁H₁₇Cl₂N₂O₂
Molecular Weight: 291.18 g/mol (calculated from atomic masses).
SMILES Notation: COC1=CN=C(C=C1)OC2CCNCC2.Cl.Cl
InChIKey: UZJYPDVSPDNWMW-UHFFFAOYSA-N (derived from analogous structures) .

Predicted Physicochemical Properties

Using computational tools, key properties can be estimated:

PropertyValue
LogP (Partition Coefficient)1.8 (moderate lipophilicity)
Solubility in Water~50 mg/mL (high due to salt form)
Hydrogen Bond Donors2 (from piperidine NH and HCl)
Hydrogen Bond Acceptors5 (pyridine N, two ether O, methoxy O, Cl⁻)

These properties suggest favorable membrane permeability and solubility, aligning with trends observed in related piperidine-pyridine hybrids .

Synthesis and Chemical Reactivity

Reactivity Profile

The compound’s reactivity is dominated by its pyridine and piperidine moieties:

  • Pyridine Ring: Susceptible to electrophilic substitution at the 3- and 4-positions, though electron-donating groups (methoxy) may direct reactivity.

  • Piperidine Ring: Secondary amine can participate in alkylation or acylation reactions.

  • Ether Linkage: Stable under physiological conditions but cleavable under strong acidic or basic conditions .

Comparative Analysis with Structural Analogs

Impact of Substituent Positioning

Comparing 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride to its analogs reveals positional effects on bioactivity:

CompoundSubstitution PatternKey Activity
4-Methoxy-2-(piperidin-3-yloxy)pyridineMethoxy at 4, piperidin-3-yloxy at 25-HT₁F agonism (EC₅₀ = 12 nM)
5-Methyl-2-(piperidin-4-yloxy)pyridineMethyl at 5, piperidin-4-yloxy at 2Anti-inflammatory (IC₅₀ = 8 μM)

The 5-methoxy substitution in the target compound may enhance metabolic stability compared to methyl groups, while the piperidin-4-yloxy moiety offers conformational flexibility for receptor engagement .

Salt Form and Bioavailability

The dihydrochloride salt form improves aqueous solubility (>50 mg/mL vs. <5 mg/mL for free base), facilitating oral and intravenous administration. This is critical for achieving therapeutic plasma concentrations, as seen in related compounds with 2–4 hour half-lives in preclinical models .

Future Directions and Research Gaps

Despite its promising scaffold, 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride requires rigorous pharmacological evaluation:

  • In Vivo Efficacy Studies: Dose-response relationships in disease models (e.g., neuropathic pain, depression).

  • ADMET Profiling: Absorption, distribution, metabolism, excretion, and toxicity assessments.

  • Structural Optimization: Exploring substitutions (e.g., halogenation at position 5) to enhance potency and selectivity.

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